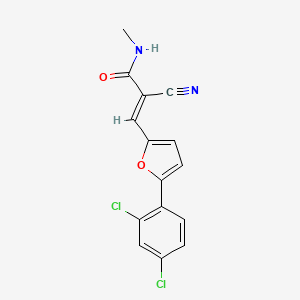

2-Cyano-3-(5-(2,4-dichlorophenyl)furan-2-yl)-N-methylacrylamide

描述

The compound 2-Cyano-3-(5-(2,4-dichlorophenyl)furan-2-yl)-N-methylacrylamide is an α-cyanoacrylamide derivative featuring a 2,4-dichlorophenyl-substituted furan core. The acrylamide backbone, cyano group, and dichlorophenyl substituents contribute to its electronic and steric properties, which are critical for binding to biological targets.

属性

CAS 编号 |

332057-93-9 |

|---|---|

分子式 |

C15H10Cl2N2O2 |

分子量 |

321.2 g/mol |

IUPAC 名称 |

(E)-2-cyano-3-[5-(2,4-dichlorophenyl)furan-2-yl]-N-methylprop-2-enamide |

InChI |

InChI=1S/C15H10Cl2N2O2/c1-19-15(20)9(8-18)6-11-3-5-14(21-11)12-4-2-10(16)7-13(12)17/h2-7H,1H3,(H,19,20)/b9-6+ |

InChI 键 |

USFATLLHWITSBN-RMKNXTFCSA-N |

手性 SMILES |

CNC(=O)/C(=C/C1=CC=C(O1)C2=C(C=C(C=C2)Cl)Cl)/C#N |

规范 SMILES |

CNC(=O)C(=CC1=CC=C(O1)C2=C(C=C(C=C2)Cl)Cl)C#N |

产品来源 |

United States |

准备方法

合成路线和反应条件

2-氰基-3-(5-(2,4-二氯苯基)呋喃-2-基)-N-甲基丙烯酰胺的合成通常涉及多步有机反应。一种常见的方法是使2,4-二氯苯基呋喃与丙烯酰氯在碱的存在下反应,形成中间产物,然后与氰化物和N-甲胺反应生成最终化合物。反应条件通常需要控制温度和惰性气氛,以防止不必要的副反应。

工业生产方法

这种化合物的工业生产可能涉及类似的合成路线,但规模更大。使用连续流动反应器和自动化系统可以提高生产过程的效率和产量。此外,还采用重结晶和色谱等纯化技术来确保最终产品的纯度。

化学反应分析

反应类型

2-氰基-3-(5-(2,4-二氯苯基)呋喃-2-基)-N-甲基丙烯酰胺可以进行各种类型的化学反应,包括:

氧化: 该化合物可以被氧化形成相应的氧化物。

还原: 还原反应可以将氰基转化为胺基。

取代: 二氯苯基可以进行亲核取代反应。

常用试剂和条件

氧化: 常用的氧化剂包括高锰酸钾和过氧化氢。

还原: 使用氢化铝锂和硼氢化钠等还原剂。

取代: 在碱性条件下可以使用氢氧根离子或胺等亲核试剂。

主要形成的产物

氧化: 形成氧化物和羟基衍生物。

还原: 形成胺衍生物。

取代: 形成取代的苯基衍生物。

科学研究应用

2-氰基-3-(5-(2,4-二氯苯基)呋喃-2-基)-N-甲基丙烯酰胺在科学研究中有几种应用:

化学: 用作有机合成中的构建单元以及各种化学反应中的试剂。

生物学: 研究其潜在的生物活性,包括抗菌和抗癌特性。

医学: 研究其潜在的治疗应用,特别是在开发新药方面。

工业: 用于生产特种化学品和材料。

作用机制

2-氰基-3-(5-(2,4-二氯苯基)呋喃-2-基)-N-甲基丙烯酰胺的作用机制涉及其与特定分子靶点和途径的相互作用。氰基可以作为亲电子试剂,与生物系统中的亲核试剂反应。二氯苯基可以增强化合物与某些蛋白质或酶的结合亲和力,从而产生其生物学效应。

相似化合物的比较

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and its analogs:

Key Structural and Functional Insights :

Substituent Position on Phenyl Ring: The 2,4-dichlorophenyl group in the target compound differs from the 3,4-dichlorophenyl isomer in and . Chlorine positions influence electronic effects (electron-withdrawing) and steric interactions with target proteins. For example, 3,4-dichlorophenyl derivatives exhibit stronger protease inhibition due to optimal hydrophobic pocket fitting .

Acrylamide Nitrogen Substituents :

- N-methyl (target compound) vs. N-phenethyl (): The phenethyl group increases hydrophobicity and may improve membrane permeability, but its bulkiness could hinder binding in some cases .

- N-(2,4-dimethylphenyl) () adds steric hindrance, which might reduce binding efficiency compared to smaller substituents .

Molecular Weight and Bioavailability :

- The target compound (~321 g/mol) and ’s nitrophenyl analog (~297 g/mol) fall within the "drug-like" molecular weight range (<500 g/mol), favoring oral bioavailability. In contrast, ’s phenethyl derivative (411 g/mol) may face absorption challenges .

Biological Activity :

- Only ’s compound has explicit antiviral activity data, targeting Dengue/Zika NS2B/NS3 proteases. The dichlorophenyl and phenethyl groups are critical for binding .

- The target compound’s 2,4-dichloro configuration may alter binding compared to 3,4-dichloro isomers, but this requires experimental validation.

Research Findings and Implications

- Protease Inhibition: The α-cyanoacrylamide scaffold is a promising pharmacophore for protease inhibition. Substituent optimization (e.g., chlorine position, N-alkyl groups) can fine-tune activity .

- Synthetic Challenges : Introducing 2,4-dichlorophenyl groups may require regioselective synthesis to avoid isomer mixtures, as seen in analogous phthalimide syntheses .

- Computational Predictions : Structural descriptors (e.g., SMILES, InChI) for related compounds (–7) enable molecular docking studies to predict binding modes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。